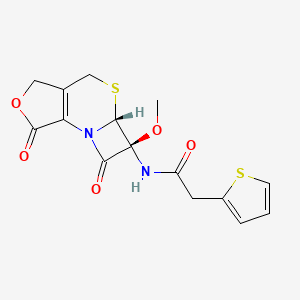

Lactona de Decarbamylcefoxitina

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Decarbamylcefoxitin Lactone is a chemical compound with the molecular formula C15H14N2O5S2 and a molecular weight of 366.406. It is an impurity of Cefoxitin , a β-lactam antibiotic of the 2nd generation cephalosporins .

Synthesis Analysis

The synthesis of lactones, including Decarbamylcefoxitin Lactone, has been a subject of extensive research. Lactone synthesis involves reactions such as the oxidation of diols under mild reaction conditions . The synthesis of lactones from diols has been mediated by artificial flavins .Molecular Structure Analysis

The molecular structure of Decarbamylcefoxitin Lactone is complex and involves several key components. The structure of lactones plays a crucial role in their biological activity . The structure of lactones is also important in the formation of γ-lactone rings in ascorbic acid biosynthesis .Chemical Reactions Analysis

Lactones, including Decarbamylcefoxitin Lactone, undergo various chemical reactions. These reactions include the formation of γ-lactone rings . The lactone intermediate plays a significant role in the amidation of α2,3-linked sialic acids .Physical And Chemical Properties Analysis

The physical and chemical properties of lactones like Decarbamylcefoxitin Lactone contribute to their diverse applications. Lactones are key structural motifs in several important chemicals, such as pharmaceuticals, scents, and polymers, due to their excellent physical and biological properties .Aplicaciones Científicas De Investigación

- Los investigadores han sintetizado polímeros a base de lactonas que se pueden utilizar para sistemas de liberación controlada de fármacos. Estos polímeros biodegradables encuentran aplicaciones en hilos quirúrgicos reabsorbibles, implantes y andamios tisulares .

- Por ejemplo, la ε-caprolactona, una lactona, se utiliza comúnmente en la síntesis de materiales bioabsorbibles. Los copolímeros en bloque de ε-caprolactona con otras lactonas mejoran las propiedades mecánicas y térmicas .

- Los investigadores han explorado mezclas de lactonas con otros polímeros biodegradables, como lactida (LA) y ε-decalactona. Estas mezclas ofrecen resistencia mecánica mejorada y versatilidad .

Polímeros biodegradables y sistemas de liberación de fármacos

Síntesis de poliéster

Mezclas y compuestos de polímeros

En resumen, la Lactona de Decarbamylcefoxitina es prometedora en diversas aplicaciones biomédicas y de la ciencia de los materiales. Su estructura única y biodegradabilidad la convierten en un compuesto intrigante para futuras investigaciones. Los investigadores continúan explorando su potencial en varios campos, con el objetivo de aprovechar sus propiedades para soluciones innovadoras. 🌟

Mecanismo De Acción

Target of Action

Decarbamylcefoxitin Lactone, also known as N-[(4S,5R)-4-Methoxy-3,11-dioxo-10-oxa-6-thia-2-azatricyclo[6.3.0.02,5]undec-1(8)-en-4-yl]-2-thiophen-2-ylacetamide, is a semi-synthetic, broad-spectrum antibiotic . Its primary targets are bacterial penicillin-binding proteins (PBPs), which play a crucial role in the synthesis of peptidoglycan, a core component of the bacterial cell wall .

Mode of Action

Decarbamylcefoxitin Lactone acts as a covalent inhibitor that interacts with its targets, the PBPs, and disrupts peptidoglycan synthesis . This disruption inhibits the growth of the offending microorganism and can even kill susceptible bacteria .

Biochemical Pathways

The compound’s action affects several biochemical pathways. One of the main pathways is the β-oxidation pathway, which is commonly used in the production of lactones . Other pathways include the ω-oxidation and the fungal polyketide pathway, which is relatively similar to the fatty acid synthesis pathway .

Pharmacokinetics

Similar compounds like cefoxitin have been studied, and their pharmacokinetic properties might provide some insights .

Result of Action

The bactericidal action of Decarbamylcefoxitin Lactone results from the inhibition of cell wall synthesis . This leads to the death of the bacteria or inhibition of their growth . Bacteria can achieve resistance to β-lactams in several ways, including the production of serine β-lactamase enzymes .

Action Environment

The action, efficacy, and stability of Decarbamylcefoxitin Lactone can be influenced by various environmental factors. For instance, the concentration of the antibiotic at the site of infection must be sufficient to inhibit the growth of the offending microorganism . If host defenses are impaired, antibiotic-mediated killing may be required to eradicate the infection . Furthermore, the compound’s equilibrium behavior can be influenced by the copolymerization with more thermodynamically favored monomers .

Direcciones Futuras

Propiedades

IUPAC Name |

N-[(4S,5R)-4-methoxy-3,11-dioxo-10-oxa-6-thia-2-azatricyclo[6.3.0.02,5]undec-1(8)-en-4-yl]-2-thiophen-2-ylacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O5S2/c1-21-15(16-10(18)5-9-3-2-4-23-9)13(20)17-11-8(6-22-12(11)19)7-24-14(15)17/h2-4,14H,5-7H2,1H3,(H,16,18)/t14-,15+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNHLCKJVGCWLCR-CABCVRRESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1(C2N(C1=O)C3=C(COC3=O)CS2)NC(=O)CC4=CC=CS4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@@]1([C@@H]2N(C1=O)C3=C(COC3=O)CS2)NC(=O)CC4=CC=CS4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O5S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1422023-33-3 |

Source

|

| Record name | Cefoxitin lactone | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MAZ3H38FEJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1R,5R,8R,9S,10R,11S,12R,14S)-11-methyl-6-methylidene-17-oxo-13,16-dioxahexacyclo[9.4.2.15,8.01,10.02,8.012,14]octadecane-9-carboxylic acid](/img/structure/B580051.png)

![2-Methoxybenzo[c]cinnoline](/img/structure/B580055.png)

![4-[4-[2-(2-Pyridyloxy)propoxy]phenoxy]phenol](/img/structure/B580059.png)